Racemic Triphenylalanine Adopts a Herringbone Packing Motif Distinct from the Rippled β-Sheet of Enantiopure Forms
High-resolution X-ray crystallography reveals a fundamental structural divergence: the racemic mixture of Cbz-protected triphenylalanine (representing the DL- mixture) assembles into a herringbone layer structure, whereas a 1:1 physical combination of the enantiopure (L,L,L)- and (D,D,D)-triphenylalanine peptides forms dimeric antiparallel rippled β-sheets [1]. This experimental observation contradicts the historical theoretical prediction that racemic mixtures would form rippled sheets and has been further elucidated by molecular dynamics simulations confirming the thermodynamic preference of the racemate for the herringbone motif [2]. The distinct molecular packing directly affects material properties, with the herringbone structure offering different solvent channels and side-chain environments compared to the rippled sheet.
| Evidence Dimension | Crystal packing motif of Cbz-protected triphenylalanine peptides |
|---|---|
| Target Compound Data | Herringbone layer structure |
| Comparator Or Baseline | Antiparallel rippled β-sheet (formed by a co-assembly of enantiopure L,L,L- and D,D,D- triphenylalanine, representing non-racemic mixture behavior) |
| Quantified Difference | Qualitative structural difference: herringbone vs. rippled sheet packing; key lattice parameters are distinct (detailed in supplementary crystallographic data, CCDC deposition)[1]. |
| Conditions | Single-crystal X-ray diffraction; molecular dynamics simulations in explicit solvent [REFS-1, REFS-2]. |
Why This Matters
This evidence proves that the racemic compound is a unique supramolecular building block, not a simple mixture of enantiomers, which is critical for researchers designing peptide-based nanomaterials with specific porosity, stability, or mechanical properties.
- [1] Kuhn, A. J.; Ehlke, B.; Johnstone, T. C.; Oliver, S. R. J.; Raskatov, J. A. A crystal-structural study of Pauling–Corey rippled sheets. Chem. Sci. 2022, 13, 671-680. DOI: 10.1039/D1SC05731F. View Source
- [2] Lee, H.; et al. Molecular Dynamics Studies of Atomistically Determined Fibrillar Assemblies: Comparison of the Rippled β-Sheet, Pleated β-Sheet, and Herringbone Structures. J. Phys. Chem. Lett. 2024. PMID: 38639377. View Source
